3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide
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Overview
Description
3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro-methoxyphenyl group and a phenylamino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Medicine: Research investigates its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-methoxyphenyl)-N-(4-methoxyphenyl)propanamide: Shares similar functional groups but differs in the core structure.
Quinazolin-4(3H)-ones: Another class of compounds with a similar heterocyclic core but different substituents.
2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Features a similar aromatic system but with different functional groups.
Uniqueness
The uniqueness of 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide lies in its specific combination of functional groups and the benzothiophene core.
Properties
Molecular Formula |
C22H17ClN2O4S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyanilino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H17ClN2O4S/c1-29-18-12-11-15(13-17(18)23)24-20-16-9-5-6-10-19(16)30(27,28)21(20)22(26)25-14-7-3-2-4-8-14/h2-13,24H,1H3,(H,25,26) |
InChI Key |
NVSUPLFOOQVWEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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